molecular formula C6H3BrClF2NO2S B15298491 5-Bromodifluoromethanesulfonyl-2-chloropyridine

5-Bromodifluoromethanesulfonyl-2-chloropyridine

Cat. No.: B15298491
M. Wt: 306.51 g/mol
InChI Key: KLWNVMDRHMYENL-UHFFFAOYSA-N
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Description

5-Bromodifluoromethanesulfonyl-2-chloropyridine is a chemical compound that belongs to the class of halopyridines It is characterized by the presence of bromine, fluorine, chlorine, and sulfonyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogen-exchange reaction using anhydrous potassium fluoride . Another approach involves palladium-catalyzed amination to introduce the amino group, followed by further functionalization .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and sulfonylation reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromodifluoromethanesulfonyl-2-chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, fluorinated derivatives, and coupled products with extended carbon chains.

Scientific Research Applications

5-Bromodifluoromethanesulfonyl-2-chloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromodifluoromethanesulfonyl-2-chloropyridine involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine, fluorine, and sulfonyl) affects its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to desired effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromodifluoromethanesulfonyl-2-chloropyridine is unique due to the combination of bromine, fluorine, chlorine, and sulfonyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H3BrClF2NO2S

Molecular Weight

306.51 g/mol

IUPAC Name

5-[bromo(difluoro)methyl]sulfonyl-2-chloropyridine

InChI

InChI=1S/C6H3BrClF2NO2S/c7-6(9,10)14(12,13)4-1-2-5(8)11-3-4/h1-3H

InChI Key

KLWNVMDRHMYENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)C(F)(F)Br)Cl

Origin of Product

United States

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